molecular formula C14H15N3O3 B12265603 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine

2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B12265603
M. Wt: 273.29 g/mol
InChI Key: NHXGCUZSJJOKKU-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methyl group and an azetidine ring linked through an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The oxazole and azetidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of a pyridine ring with both oxazole and azetidine moieties. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone

InChI

InChI=1S/C14H15N3O3/c1-9-5-11(3-4-15-9)19-12-7-17(8-12)14(18)13-6-10(2)20-16-13/h3-6,12H,7-8H2,1-2H3

InChI Key

NHXGCUZSJJOKKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C

Origin of Product

United States

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